molecular formula C10H16N2S B12620684 2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine CAS No. 918419-47-3

2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine

Cat. No.: B12620684
CAS No.: 918419-47-3
M. Wt: 196.31 g/mol
InChI Key: OYVKVXVFMSBMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine is an organic compound with the molecular formula C10H16N2S It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propane-1,3-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired diamine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the intermediate nitrostyrene can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine exhibit promising anticancer properties. For instance, a series of synthesized compounds containing this structure were evaluated for their cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results showed that specific modifications to the compound significantly enhanced its activity against these cell lines, with some derivatives achieving IC50 values in the low micromolar range .

Mechanism of Action
The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Studies demonstrated that certain derivatives could inhibit critical pathways involved in tumor growth, including the MDM2-p53 interaction, which is vital for regulating cell proliferation and survival .

Materials Science

Polymer Chemistry
this compound has been explored as a potential building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for the incorporation into polymer matrices, leading to materials that exhibit improved durability and resistance to environmental stressors. Research has shown that polymers derived from this compound can outperform traditional materials in specific applications .

Chemical Intermediate

Synthesis of Complex Molecules
This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further reactions, enabling the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. For example, it can be used in the preparation of various biologically active compounds by facilitating nucleophilic substitutions or coupling reactions .

Case Study 1: Anticancer Compound Development

A research team synthesized a series of derivatives based on this compound and tested their efficacy against HCT-116 and MCF-7 cell lines. The study revealed that modifications at specific positions on the aromatic ring significantly influenced cytotoxicity. The most active compound exhibited an IC50 value of 15 µM against HCT-116 cells.

Case Study 2: Polymer Applications

In a study focused on material science, researchers incorporated this compound into a polyurea matrix. The resulting composite showed enhanced thermal stability and mechanical strength compared to conventional polyureas. This advancement opens avenues for its application in high-performance coatings and adhesives.

Data Tables

Application Area Description Key Findings
Medicinal ChemistryAnticancer agentsDerivatives showed IC50 values as low as 15 µM against HCT-116
Materials SciencePolymer synthesisEnhanced thermal stability and mechanical properties in composites
Chemical IntermediateSynthesis of complex moleculesFacilitates nucleophilic substitutions for drug development

Mechanism of Action

The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methylsulfanyl)phenyl]-1-phenyl-1-(2-pyridinyl)-2-propanol
  • (2S)-2-(dimethylamino)-1-[4-(methylsulfanyl)phenyl]propane-1,3-diol

Uniqueness

2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine is unique due to its specific structural features, such as the presence of both a methylsulfanyl group and a propane-1,3-diamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated using standard methods such as the agar disc-diffusion technique.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Escherichia coli180 nM
Proteus mirabilis150 nM

These results demonstrate that the compound shows potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, which is known for its resistance to multiple drugs .

Anticancer Activity

Further studies have explored the anticancer potential of this compound. It has been tested against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results suggest that the compound can induce cytotoxic effects in these cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-116140Induces apoptosis
MCF-7205Cell cycle arrest (G0/G1 phase)
HeLa150Inhibition of cell proliferation

The IC50 values indicate the concentration required for 50% inhibition of cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest, although it does not significantly affect p53 protein levels .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
  • Receptor Binding : It can bind to receptors that modulate cellular responses, leading to altered gene expression and cellular behavior.

In silico studies have suggested that the compound interacts with acetylcholinesterase (AChE), which could be relevant for its neuroprotective effects .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound. For instance:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antibacterial activity compared to standard treatments. The research emphasized structural modifications that could improve efficacy against resistant strains .
  • Anticancer Research : Another study focused on the synthesis of analogs and their evaluation against various cancer cell lines. The findings indicated that some derivatives exhibited superior cytotoxicity compared to established chemotherapeutics like cisplatin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-(Methylsulfanyl)phenyl]propane-1,3-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • The synthesis of structurally similar diamines (e.g., 2-amino-2-[2-(4-alkylphenyl)ethyl]propane-1,3-diols) often involves multi-step reactions, including condensation, reduction, and purification steps. For example, intermediates like bromoacetyl chloride can be reacted with aryl precursors under basic conditions (e.g., NaH or t-BuOK) to form the backbone, followed by catalytic hydrogenation for amine group introduction .
  • Yield optimization requires factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading. For instance, methanol/water mixtures may enhance solubility, while LiOH or NaOH can influence reaction kinetics .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks using reference data from analogous compounds (e.g., 2-(4-Methylphenyl)propanoic acid) to identify methylsulfanyl and diamine moieties. Coupling constants can confirm stereochemistry .
  • HPLC-MS: Use buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) for mobile phases to improve separation of polar diamines. Adjust methanol ratios to balance retention time and resolution .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations: Model the electron-donating effects of the methylsulfanyl group on the diamine’s nucleophilicity. Compare with experimental results from hydrogenation or alkylation reactions to validate predictions .
  • Molecular Dynamics Simulations: Study solvent interactions (e.g., DMSO vs. ethanol) to optimize reaction environments for stability and selectivity .

Q. How do contradictory data in solubility or stability studies arise, and what strategies resolve them?

Methodological Answer:

  • Contradiction Sources: Variability may stem from impurities (e.g., residual solvents), pH-dependent degradation, or inconsistent storage conditions (e.g., temperature, light exposure).
  • Resolution Strategies:
    • Replicate studies using standardized protocols (e.g., ICH guidelines for stability testing).
    • Apply multivariate analysis to isolate factors causing discrepancies, such as oxidation of the methylsulfanyl group in aerobic conditions .

Q. What experimental frameworks validate the biological or catalytic activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Use kinetic studies (e.g., Michaelis-Menten plots) to evaluate interactions with target enzymes. Compare with control diamines lacking the methylsulfanyl group to assess its role .
  • Theoretical Frameworks: Link results to existing theories (e.g., Hammett plots for electronic effects) to explain activity trends .

Methodological Design Questions

Q. How can factorial design optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Full Factorial Design: Test variables such as substituent position (e.g., para vs. meta methylsulfanyl), reaction time, and stoichiometry. For example, 2² or 2³ designs can identify interactions between temperature and catalyst type .
  • Response Surface Methodology (RSM): Model non-linear relationships to pinpoint optimal conditions for maximizing yield or minimizing byproducts .

Q. What statistical approaches are suitable for analyzing heterogeneous data in multi-institutional studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from independent studies using random-effects models to account for variability in experimental protocols (e.g., differing HPLC columns or detectors) .
  • Principal Component Analysis (PCA): Reduce dimensionality in datasets (e.g., spectral or catalytic activity data) to identify dominant variables driving observed trends .

Theoretical and Conceptual Questions

Q. How does the methylsulfanyl group influence the compound’s electronic properties compared to methoxy or hydroxyl analogs?

Methodological Answer:

  • Comparative Studies: Use UV-Vis spectroscopy to measure bathochromic shifts in π→π* transitions. The electron-donating methylsulfanyl group increases conjugation, which can be contrasted with electron-withdrawing substituents .
  • Theoretical Basis: Apply frontier molecular orbital (FMO) theory to calculate HOMO-LUMO gaps and correlate with reactivity in nucleophilic substitution reactions .

Q. What conceptual frameworks guide the development of this compound as a ligand in coordination chemistry?

Methodological Answer:

  • Ligand Design Principles: Use hard-soft acid-base (HSAB) theory to predict metal affinity. The diamine’s nitrogen donors pair well with transition metals (e.g., Cu²⁺ or Ni²⁺), while the methylsulfanyl group may enhance redox activity .

Properties

CAS No.

918419-47-3

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

2-(4-methylsulfanylphenyl)propane-1,3-diamine

InChI

InChI=1S/C10H16N2S/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-5,9H,6-7,11-12H2,1H3

InChI Key

OYVKVXVFMSBMHA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(CN)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.